2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

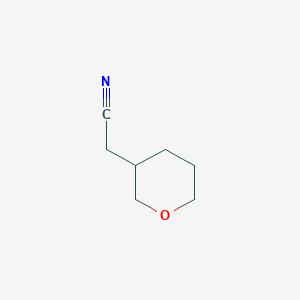

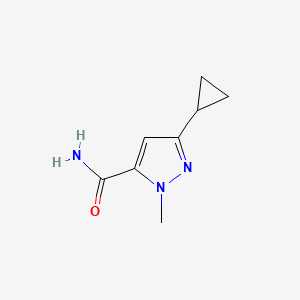

2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone (DMTMB) is an organic compound composed of a benzene ring with two methyl substituents and a thiomorpholinomethyl substituent. This compound has been the subject of much scientific research due to its unique properties. DMTMB has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Antitumor Activity

Research on benzophenone derivatives, including compounds similar to 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone, indicates their potential in antitumor applications. These derivatives have shown cytotoxic and antitumor activity. Specifically, morpholino and thiomorpholino benzophenones demonstrated potent cytotoxicity against P388 murine leukemia and PC-6 human lung carcinoma cells, as well as significant antitumor activity in vivo (Kumazawa et al., 1997).

Photochemical Properties and Applications

Benzophenone photophores, including variants of the specified compound, are used extensively in biological chemistry, bioorganic chemistry, and material science. Their unique photochemical properties allow for applications such as binding/contact site mapping, molecular target identification, proteome profiling, and bioconjugation. These applications exploit the light-directed covalent attachment process inherent in benzophenone photochemistry (Dormán et al., 2016).

Electrochemical Reduction Studies

Studies on the electrochemical reduction of benzophenone in various solvents, including related benzophenone compounds, reveal insights into their electrochemical behavior. This understanding is critical in applications such as electrochemical sensors or in the field of electrochemistry (Tsierkezos, 2007).

Environmental and Material Applications

Research also includes the development of adsorption resins for removing benzophenone derivatives from water, showcasing an environmental application. These novel tertiary amine-functionalized polymeric resins demonstrate high adsorption capacity for benzophenone-4, indicating their potential in water treatment and pollution control (Zhou et al., 2018).

properties

IUPAC Name |

(2,3-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAOSHPJPRGFBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643370 |

Source

|

| Record name | (2,3-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898763-11-6 |

Source

|

| Record name | (2,3-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)